molecular formula C10H16N4 B1530724 N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine CAS No. 1556130-56-3

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No. B1530724
CAS RN: 1556130-56-3
M. Wt: 192.26 g/mol
InChI Key: IZXPMWCOTZYTNN-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a chemical compound with a molecular weight of 192.26 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is prepared by the reaction of 4-chloropyrrolopyrimidine and (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4/c1-14(9-2-5-11-6-3-9)10-4-7-12-8-13-10/h4,7-9,11H,2-3,5-6H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Scientific Research Applications

Asymmetric Synthesis and Drug Precursors

One significant application of derivatives of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is in the asymmetric synthesis of bioactive compounds. For instance, derivatives have been used in the enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones. These processes involve asymmetric carbon-carbon bond formations in conjugate additions, providing routes to pharmacologically significant compounds such as aspartic peptidase inhibitors and antidepressants like femoxetine (Johnson et al., 2002).

Anti-Angiogenic and DNA Cleavage Activities

Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has demonstrated their potential in inhibiting angiogenesis, a critical process in tumor growth and metastasis. These compounds have also shown efficacy in DNA cleavage studies, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Fluorescence and Electrophoresis Applications

Derivatives of this compound have also been explored for their fluorescence properties. The first 4-enamine-N-methyl-1,8-naphthalimides, including a piperidine derivative, have been reported for their strong fluorescence, making them potential candidates for applications in fluorescent probes and materials science (McAdam et al., 2004). Additionally, the use of these derivatives in nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, highlighting their importance in analytical chemistry and pharmaceutical quality control (Ye et al., 2012).

Dual-Action Hypoglycemic Agents

A series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as glucokinase activators. Among these, specific derivatives were found to be potent dual-acting hypoglycemic agents activating both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), showing significant efficacy in lowering glucose levels in animal models. This research opens new avenues for the treatment of diabetes (Song et al., 2011).

Biochemical Analysis

Biochemical Properties

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme . Additionally, this compound can act as an inhibitor or activator, depending on the specific enzyme it interacts with .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can alter gene expression by modulating transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can induce conformational changes in the enzyme, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a loss of activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.

properties

IUPAC Name

N-methyl-N-piperidin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-14(9-2-5-11-6-3-9)10-4-7-12-8-13-10/h4,7-9,11H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXPMWCOTZYTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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